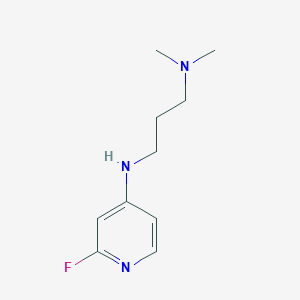

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine

Description

Properties

Molecular Formula |

C10H16FN3 |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

N-(2-fluoropyridin-4-yl)-N',N'-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C10H16FN3/c1-14(2)7-3-5-12-9-4-6-13-10(11)8-9/h4,6,8H,3,5,7H2,1-2H3,(H,12,13) |

InChI Key |

BRGUIUOXNKLJQL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=CC(=NC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction between 3-bromo-triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine and 2-fluoropyridine-4-boronic acid pinacol ester . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-yield methods using fluorinating reagents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the availability of these compounds for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.

Reduction: Sodium borohydride is a widely used reducing agent.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Fluoropyridine vs. Chloroquinoline: The fluoropyridine moiety in the target compound contrasts with chloroquinoline derivatives like N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine (Ro 47-0543). Chloroquinolines exhibit antimalarial activity due to their ability to intercalate into heme polymers, but fluoropyridines may offer enhanced metabolic stability and reduced toxicity due to fluorine’s electronegativity and smaller atomic radius .

- Pyridine vs. Quinazoline: Analogues such as N1-(4-(3-aminopyrrolidin-1-yl)-6,7-dimethoxyquinazolin-2-yl)-N3,N3-dimethylpropane-1,3-diamine (OICR19099) incorporate quinazoline cores. Quinazolines are larger heterocycles with planar structures, often used in kinase inhibitors. The fluoropyridine in the target compound may reduce steric hindrance, improving binding to non-kinase targets like epigenetic regulators .

Modifications in the Diamine Chain

- Dimethyl vs. Diethyl Groups: The N3,N3-dimethyl substitution in the target compound differs from diethyl analogues like N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine (Ro 47-0543).

Chain Length and Flexibility :

Compounds such as N1-(2-fluorophenethyl)-N3,N3-dimethylpropane-1,3-diamine (compound 44, ) replace the pyridine with a fluorophenethyl group, elongating the aromatic substituent. This modification increases lipophilicity, which may enhance membrane permeability but reduce target specificity .

Key Data Table: Structural and Physicochemical Properties

Q & A

Basic: What are the optimal synthetic strategies for achieving high-purity N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine?

Methodological Answer:

Synthesis requires careful optimization of reaction parameters. Key steps include:

- Nucleophilic Substitution: Introduce the 2-fluoropyridinyl group via palladium-catalyzed coupling or direct alkylation under inert atmospheres.

- Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions, followed by acidic deprotection.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 80–100°C | Facilitate coupling efficiency |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Cross-coupling acceleration |

| Solvent | Dry DMF or THF | Solubility and reaction stability |

| Reaction Time | 12–24 hrs | Maximize yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.